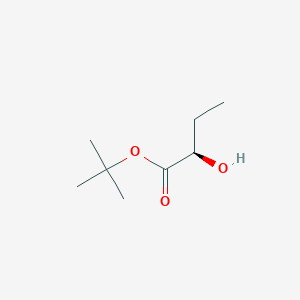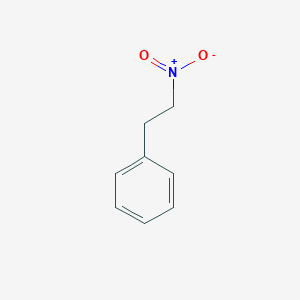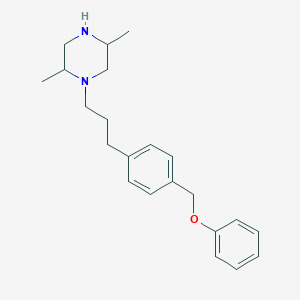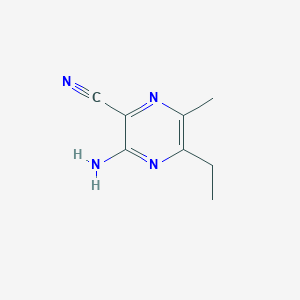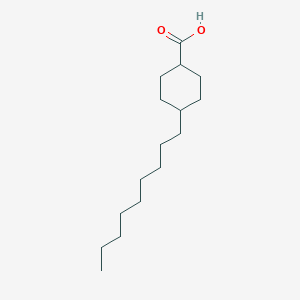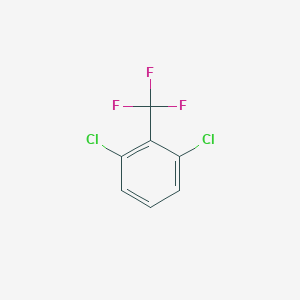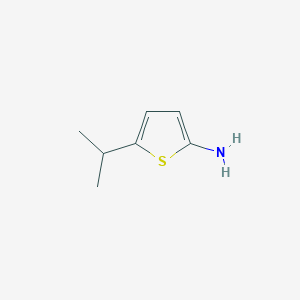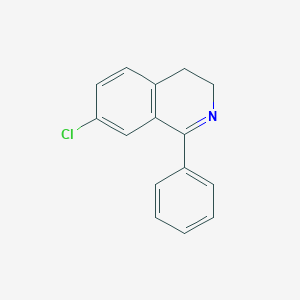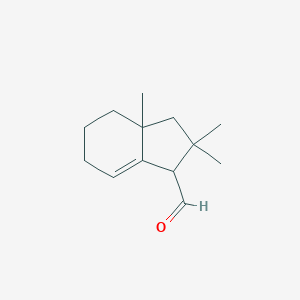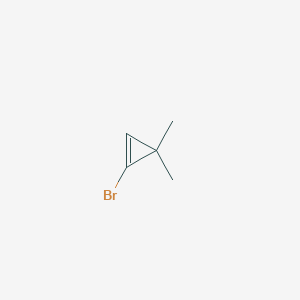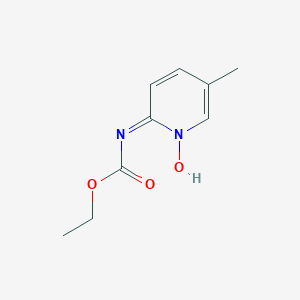
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Mecanismo De Acción
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This prevents the protease from cleaving its substrates and leads to the accumulation of uncleaved proteins. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is highly specific for cysteine proteases and does not inhibit other classes of proteases.
Efectos Bioquímicos Y Fisiológicos
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to induce apoptosis in various cell types by inhibiting the activity of cathepsins B and L. It has also been shown to induce autophagy by inhibiting the activity of lysosomal cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in antigen processing and presentation. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is a potent and irreversible inhibitor of cysteine proteases, making it a valuable tool for studying their biological functions. It is highly specific for cysteine proteases and does not inhibit other classes of proteases. However, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate can be toxic to cells at high concentrations and may have off-target effects at lower concentrations. It is important to use appropriate controls and concentrations when using Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in experiments.
Direcciones Futuras
There are several future directions for the use of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in scientific research. One area of interest is the role of cysteine proteases in cancer progression and metastasis. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to inhibit the growth and metastasis of several types of cancer cells in vitro and in vivo. Another area of interest is the role of cysteine proteases in neurodegenerative diseases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to reduce the accumulation of amyloid beta in Alzheimer's disease models. Finally, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate may have potential therapeutic applications in viral infections, as it has been shown to inhibit the replication of several viruses, including HIV and influenza.
Métodos De Síntesis
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is synthesized by reacting ethyl carbamate with 1-hydroxy-5-methylpyridin-2-one in the presence of a catalyst. The reaction yields ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as other cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Propiedades
IUPAC Name |
ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJQHJSLGVNOM-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C1C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=C\1/C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

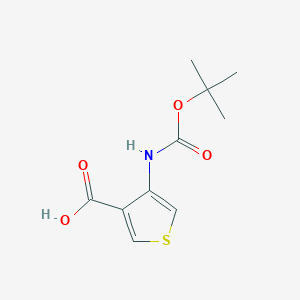
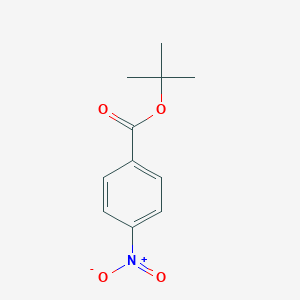
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
